Cas no 2172328-74-2 (3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid)

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid is a specialized amino acid derivative designed for peptide synthesis and biochemical research. Its key structural features include an N-ethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability during solid-phase peptide synthesis. The 2-methylbutanamido side chain provides steric hindrance, influencing peptide conformation and interaction properties. This compound is particularly useful for introducing modified residues into peptide sequences, enabling precise control over molecular structure and function. Its compatibility with standard Fmoc-based protocols ensures efficient incorporation into synthetic peptides, making it valuable for applications in medicinal chemistry and protein engineering.
3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid structure
2172328-74-2 structure
Product Name:3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid
CAS No:2172328-74-2
MF:C26H32N2O5
MW:452.542687416077
CID:5965473
PubChem ID:165803025
Update Time:2025-10-24

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid
    • EN300-1491413
    • 3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
    • 2172328-74-2
    • Inchi: 1S/C26H32N2O5/c1-5-28(16(2)14-24(29)30)25(31)17(3)18(4)27-26(32)33-15-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,16-18,23H,5,14-15H2,1-4H3,(H,27,32)(H,29,30)
    • InChI Key: BDHROTWILGVCDW-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)C(C)C(N(CC)C(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.9Ų

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1491413-0.05g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1491413-0.1g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1491413-0.25g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1491413-0.5g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1491413-1.0g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
1g
$3368.0 2023-06-05
Enamine
EN300-1491413-2.5g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1491413-5.0g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
5g
$9769.0 2023-06-05
Enamine
EN300-1491413-10.0g
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
10g
$14487.0 2023-06-05
Enamine
EN300-1491413-50mg
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1491413-100mg
3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]butanoic acid
2172328-74-2
100mg
$2963.0 2023-09-28

Additional information on 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid

Comprehensive Overview of 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid (CAS No. 2172328-74-2)

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid (CAS No. 2172328-74-2) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable for solid-phase peptide synthesis (SPPS). Researchers and industries prioritize this compound due to its stability, high purity, and compatibility with automated synthesis platforms. The growing demand for peptide-based therapeutics, such as GLP-1 analogs and antimicrobial peptides, has further amplified interest in this molecule.

The compound's CAS No. 2172328-74-2 is frequently searched in academic and industrial databases, reflecting its relevance in drug discovery. Its Fmoc-protected amino acid derivative is critical for constructing complex peptides with minimal side reactions. Recent advancements in AI-driven drug design and high-throughput screening have highlighted the need for reliable building blocks like this compound, which ensures reproducibility in peptide assembly. Additionally, its role in bioconjugation and prodrug development aligns with trends in targeted drug delivery systems.

From a synthetic perspective, 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid exhibits excellent solubility in common organic solvents, such as DMF and DCM, facilitating its integration into multi-step reactions. The 2-methylbutanamido moiety enhances steric control during coupling, reducing epimerization risks—a common challenge in peptide synthesis. This property is particularly valuable for producing enantiomerically pure peptides, a key focus in modern precision medicine.

Environmental and regulatory considerations also drive interest in this compound. Unlike traditional reagents, it generates minimal hazardous byproducts, aligning with green chemistry principles. Its Fmoc group can be cleaved under mild conditions (e.g., piperidine), avoiding harsh acids like HF, which are environmentally taxing. This feature resonates with the pharmaceutical industry's shift toward sustainable manufacturing practices.

In summary, 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobutanoic acid (CAS No. 2172328-74-2) stands at the intersection of innovation and practicality. Its applications span from peptide therapeutics to material science, addressing contemporary challenges in drug development and bioconjugation. As research continues to explore its potential, this compound remains a cornerstone for scientists aiming to push the boundaries of molecular design.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司